molecular formula C12H11NO3 B7480325 N-(4-Methoxyphenyl)furan-3-carboxamide

N-(4-Methoxyphenyl)furan-3-carboxamide

Cat. No. B7480325
M. Wt: 217.22 g/mol
InChI Key: DGBIMBUGJWXBPV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a furan derivative that has been shown to exhibit promising biological activities, making it an attractive candidate for drug development.

Scientific Research Applications

  • Synthesis and Antibacterial Activities : A study synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study found significant effectiveness against these bacteria, especially NDM-positive A. baumannii (Siddiqa et al., 2022).

  • Novel Class of Furan Derivatives : A class of N-substituted 3-aryl-4-arylsulfonyl-5-methoxyfuran-2-carboxamides was synthesized, representing a novel class of furan derivatives. These compounds were obtained by treating N-substituted 3-aryl-4-arylsulfonyl-2,5-dihydro-5-oxofuran-2-carboxamides with diazomethane (Bossio et al., 1994).

  • Antimicrobial Activity and QSAR Studies : A new series of furan-3-carboxamides was synthesized, characterized, and evaluated for antimicrobial activity against various microorganisms. Some of the furan-3-carboxamides exhibited significant in vitro antimicrobial activity. QSAR (Quantitative Structure-Activity Relationship) studies were also conducted to correlate the physicochemical parameters with biological activity (Zanatta et al., 2007).

  • Anti-Tobacco Mosaic Virus and Cytotoxicity Activities : Furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum showed significant anti-Tobacco Mosaic Virus activity and moderate to weak inhibitory activities against certain human tumor cell lines (Wu et al., 2018).

  • Cobalt and Cadmium Complexes with Biological Activity : Cobalt and cadmium complexes with Schiff-bases derived from furan-2-carboxylic acid hydrazide showed biological activity against gram-positive and gram-negative bacteria. The metal complexes demonstrated different resistivity to microbial activities compared to free ligands (Ahmed et al., 2013).

  • Synthesis and Antibacterial Activity of Oxadiazoles : Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles were synthesized and tested for antibacterial activity. These compounds represent a new direction in the synthesis of antibacterial agents (Aghekyan et al., 2020).

  • Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : A study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Conformational Preferences in Arylamides : The conformational preferences of furan- and thiophene-based arylamides were studied. This research is significant in understanding the structural aspects that govern the behavior of these compounds in various applications (Galan et al., 2013).

  • Inhibitors of Lethal H5N1 Influenza A Viruses : Furan-carboxamide derivatives were synthesized and identified as potent inhibitors of the lethal H5N1 influenza A virus. This represents a significant advancement in the development of antiviral agents (Yongshi et al., 2017).

properties

IUPAC Name

N-(4-methoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-4-2-10(3-5-11)13-12(14)9-6-7-16-8-9/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBIMBUGJWXBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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